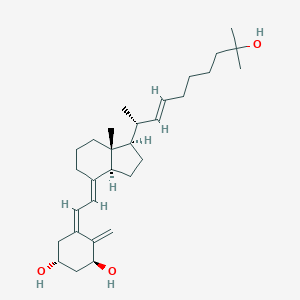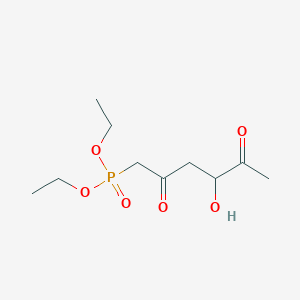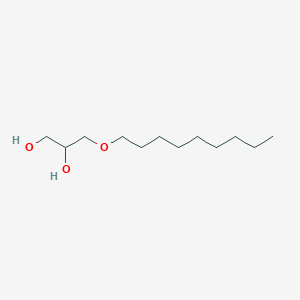
3-(壬氧基)丙烷-1,2-二醇
描述
3-(Nonyloxy)1,2-propanediol is a chemical compound that falls within the broader category of propanediols, which are organic compounds characterized by the presence of two alcohol groups on a propane molecule. While specific information on 3-(Nonyloxy)1,2-propanediol is scarce, insights can be drawn from studies on related propanediol compounds, such as 1,3-propanediol. These compounds find applications in various industries, including the production of polyesters, polyethers, polyurethanes, and as solvents, adhesives, and in cosmetics and medicines due to their chemical properties and versatility (Kaur, Srivastava, & Chand, 2012).
Synthesis Analysis
The synthesis of propanediols can be achieved through different pathways. Biotechnological production has been explored extensively, utilizing microbial fermentation of glycerol to produce 1,3-propanediol, which involves various bioprocess cultivation techniques and the development of genetically engineered microbes (Kaur, Srivastava, & Chand, 2012). Additionally, chemical synthesis routes such as the catalytic conversion of carbonyl compounds to 1,3-dioxanes in the presence of ethyl orthoformate and 1,3-propanediol have been reported, highlighting the chemoselectivity and efficiency of such methods (Karimi, Ebrahimian, & Seradj, 1999).
Molecular Structure Analysis
The molecular structure of propanediols like 3-(Nonyloxy)1,2-propanediol is characterized by the presence of two hydroxyl groups attached to a propane backbone, which significantly influences their chemical behavior and reactivity. Studies on related compounds have focused on the stereochemistry and regioselectivity in their synthesis and reactions, indicating the importance of molecular structure in determining the compounds' properties and potential applications (Pawar & Yadav, 2015).
Chemical Reactions and Properties
Propanediols undergo various chemical reactions, leveraging their dual alcohol functionality. These reactions include esterification, etherification, and polymerization, which are central to producing materials like polyesters and polyurethanes. The reactivity of the hydroxyl groups also enables modifications and derivatizations that can tailor the compounds' properties for specific applications (Pawar & Yadav, 2015).
Physical Properties Analysis
The physical properties of propanediols, such as boiling point, melting point, and solubility, are influenced by the length of the alkyl chain and the presence of functional groups. These properties affect their applications as solvents and in formulations for cosmetics and pharmaceuticals. For example, 1,3-propanediol shows promising properties for synthetic reactions and applications in the polymer and cosmetic industries due to its bifunctional nature (Saxena, Anand, Saran, & Isar, 2009).
Chemical Properties Analysis
The chemical properties of propanediols are pivotal in their industrial and commercial applications. Their reactivity, particularly in forming esters and ethers, facilitates the production of a wide range of derivatives. These derivatives find extensive use in producing biodegradable plastics, solvents, adhesives, and various polymeric materials, showcasing the versatility and importance of propanediols in chemical synthesis and material science (Kaur, Srivastava, & Chand, 2012).
科学研究应用
1. 对胶束结构和性质的影响 丙烷-1,2-二醇已被发现对胶束体系的结构和性质有重大影响 . 这些体系是具有重要医药和食品应用特性的胶体。它们可用于配制热力学稳定的混合物以溶解疏水性食品相关物质 . 添加剂的性质会影响十二烷基硫酸钠 (SDS) 的胶束结构和性质 .
2. 在表面活性剂-溶剂和溶剂-溶剂相互作用中的作用 胶束形成是一个复杂的过程,其中各种分子间相互作用决定了形成过程。最重要的作用是表面活性剂-溶剂和溶剂-溶剂之间的疏水和亲水相互作用 . 丙烷-1,2-二醇作为一种极性溶剂,能够形成氢键,降低水的内聚性并降低水相的介电常数 .
在食品添加剂中的用途
丙烷-1,2-二醇通常用作食品添加剂 . 它用于配制热力学稳定的混合物以溶解疏水性食品相关物质 .
4. 化妆品和卫生用品中的成分 丙烷-1,2-二醇是许多化妆品和卫生用品中常见的成分 .
丙烷-1,2-二醇的电氧化
研究了 PdAu/C 催化剂在碱性溶液中对丙烷-1,3-二醇和丙烷-1,2-二醇的电催化氧化的不同行为 . 这对它们在燃料电池和电化学合成中的潜在应用具有吸引力
作用机制
属性
IUPAC Name |
3-nonoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMRWKHFAAVTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309540 | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113676-50-9 | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113676-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Nonyloxy)1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113676509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Propanediol, 3-(nonyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(NONYLOXY)1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73E9M7IT67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



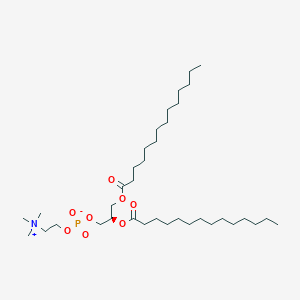


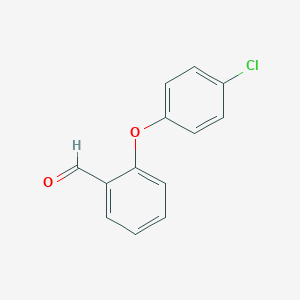




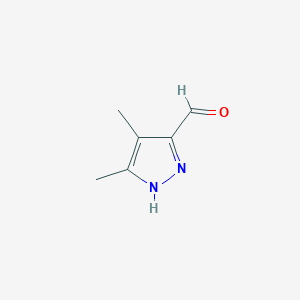
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
